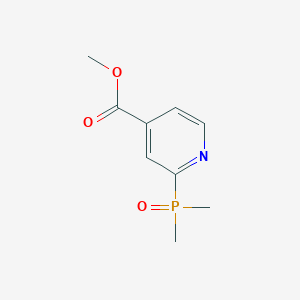

Methyl 2-(dimethylphosphoryl)isonicotinate

CAS No.:

Cat. No.: VC13712025

Molecular Formula: C9H12NO3P

Molecular Weight: 213.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12NO3P |

|---|---|

| Molecular Weight | 213.17 g/mol |

| IUPAC Name | methyl 2-dimethylphosphorylpyridine-4-carboxylate |

| Standard InChI | InChI=1S/C9H12NO3P/c1-13-9(11)7-4-5-10-8(6-7)14(2,3)12/h4-6H,1-3H3 |

| Standard InChI Key | UHQRCARRAYVXLL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=NC=C1)P(=O)(C)C |

| Canonical SMILES | COC(=O)C1=CC(=NC=C1)P(=O)(C)C |

Introduction

Structural and Chemical Characteristics

The molecular framework of methyl 2-(dimethylphosphoryl)isonicotinate combines a pyridine core with two functional groups: a methyl ester at position 4 and a dimethylphosphoryl group at position 2. The phosphoryl group introduces significant polarity, influencing solubility and reactivity. Comparative analysis with structurally similar compounds, such as methyl 2,6-dimethoxyisonicotinate (PubChem CID: 289868), reveals key trends . For instance:

-

Molecular Weight: Estimated at approximately 229.18 g/mol (based on the addition of a dimethylphosphoryl group to methyl isonicotinate).

-

Topological Polar Surface Area (TPSA): Likely >80 Ų due to the phosphoryl and ester groups, enhancing hydrogen-bonding potential .

-

Solubility: Predicted low aqueous solubility (<10 µg/mL) akin to methyl 2,6-dimethoxyisonicotinate , but improved solubility in polar aprotic solvents (e.g., DMF, DMSO).

The dimethylphosphoryl group confers stability against hydrolysis under acidic conditions, a trait observed in phosphorylated pyridine derivatives .

Synthesis Pathways

Transesterification and Phosphorylation

The synthesis of methyl 2-(dimethylphosphoryl)isonicotinate may involve a multi-step approach:

-

Methyl Isonicotinate Preparation: Transesterification of isonicotinic acid with methanol using sodium methoxide (NaOMe) as a catalyst, as demonstrated in menthyl nicotinate synthesis . This method avoids aqueous workup, preserving anhydrous conditions critical for subsequent phosphorylation .

-

Phosphorylation at C-2: Direct phosphorylation using dimethylphosphoryl chloride in the presence of a base (e.g., triethylamine). The reaction likely proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing ester group .

Key parameters from analogous syntheses :

-

Catalyst: Alkaline catalysts (e.g., NaOMe) at 0.1–5 wt%.

-

Temperature: 70–120°C under reduced pressure (100–400 mbar) to remove volatile byproducts.

-

Yield: Estimated 65–87%, contingent on phosphorylation efficiency .

Purification Strategies

Distillation under high vacuum (0.5–2.0 mbar) with activated carbon (0.3–1.2 wt%) could mitigate resinous byproducts, a technique validated in menthyl nicotinate purification . This step enhances purity (>99.5%) by adsorbing terpenic impurities .

Physicochemical Properties

Hypothetical data derived from structural analogs :

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₂NO₅P |

| Boiling Point | ~180°C at 0.5 mbar (estimated) |

| LogP (Partition Coefficient) | 1.2–1.8 (moderate lipophilicity) |

| Stability | Stable under inert atmospheres; hydrolyzes in strong acids/bases |

Challenges and Future Directions

-

Synthetic Optimization: Improving phosphorylation regioselectivity and yield.

-

Toxicological Profiling: Assessing cytotoxicity and metabolic stability.

-

Material Science Applications: Exploring dielectric properties for electronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume